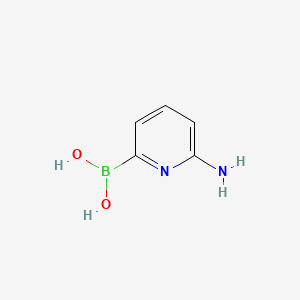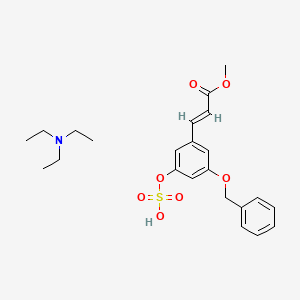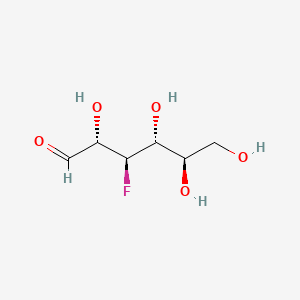
Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate is an organic compound with the molecular formula C8H8F2O2S and a molecular weight of 206.21 g/mol . It is a fluorinated ester derivative of thiophene, a sulfur-containing heterocycle. The presence of fluorine atoms in the molecule enhances its lipophilicity, binding selectivity, bioavailability, and metabolic stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2,2-difluoro-2-(thiophen-3-yl)acetate typically involves the condensation of thiophene derivatives with fluorinated acetic acid esters. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and potassium t-butoxide as a base has been reported to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Mécanisme D'action
The mechanism of action of ethyl2,2-difluoro-2-(thiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the migration and invasion of non-small cell lung cancer (NSCLC) cells by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is critical for cellular proliferation and tumor development, and its inhibition can lead to reduced cancer cell growth and metastasis .
Comparaison Avec Des Composés Similaires
Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another fluorinated ester with anticancer properties.
Thiophene derivatives: Compounds like suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
The uniqueness of this compound lies in its combination of fluorine atoms and thiophene ring, which imparts enhanced lipophilicity, binding selectivity, and metabolic stability . This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
1245643-36-0 |
|---|---|
Formule moléculaire |
C8H8F2O2S |
Poids moléculaire |
206.207 |
Nom IUPAC |
ethyl 2,2-difluoro-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C8H8F2O2S/c1-2-12-7(11)8(9,10)6-3-4-13-5-6/h3-5H,2H2,1H3 |
Clé InChI |
BYVCTNGFRFNBHV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CSC=C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












methanone](/img/structure/B582118.png)


